2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol
Description
2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol is a triazolopyrimidine derivative characterized by a fused heterocyclic core (1,2,4-triazolo[1,5-a]pyrimidine) substituted at the 5-position with a methyl group and at the 7-position with an octylamino-ethanol side chain.
Properties
Molecular Formula |
C16H27N5O |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-octylamino]ethanol |
InChI |
InChI=1S/C16H27N5O/c1-3-4-5-6-7-8-9-20(10-11-22)15-12-14(2)19-16-17-13-18-21(15)16/h12-13,22H,3-11H2,1-2H3 |
InChI Key |
WIJFPHJIVVTUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCO)C1=CC(=NC2=NC=NN12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with an octylamine derivative under specific conditions. One common method involves the use of a regioselective one-step procedure where 3,5-diamino-1,2,4-triazole reacts with substituted 1-aryl-1,3-butanediones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 5-, 7-, and 2-positions of the triazolopyrimidine core. These modifications significantly alter physicochemical properties and bioactivity:
Key Observations :
- Lipophilicity : The octyl chain in the target compound confers higher logP values compared to analogs with shorter alkyl or aryl groups, which may enhance tissue penetration but reduce aqueous solubility .
Biological Activity
The compound 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol , a derivative of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{22}N_{6}O
- Molecular Weight : 306.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Phosphodiesterase Inhibition :
- Similar compounds have been identified as inhibitors of phosphodiesterase type 2 (PDE2), which plays a crucial role in cellular signaling pathways related to cyclic nucleotides. The inhibition of PDE2 can enhance intracellular cAMP levels, leading to various physiological effects such as vasodilation and anti-inflammatory responses .
-
Antitumor Activity :
- Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Properties :
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of triazole derivatives against 12 human cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition, with some compounds showing potency comparable to cisplatin. This suggests a promising avenue for developing new anticancer agents based on the triazolo-pyrimidine scaffold .
Case Study 2: PDE Inhibition and Its Implications
Inhibitors of PDE2 have been linked to potential therapeutic benefits in conditions like heart failure and depression due to their role in enhancing cAMP signaling. The compound may contribute to these effects through its structural similarity to known PDE inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
